Ethyl green
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;bromide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3.BrH.ClH/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;/h9-20H,8H2,1-7H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAQSADEMXDTKN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884772 | |
| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14855-76-6, 7114-03-6 | |
| Record name | Ethyl green | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14855-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl Green | |
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| Record name | Methyl green | |
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| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1) | |
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| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-N,N-dimethylanilinium bromidechloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-N,N-dimethylanilinium bromide chloride, compound with zinc chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL GREEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFQ95SNB21 | |
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Historical Trajectories of Triphenylmethane Dye Research in Chemical Sciences
The journey of triphenylmethane (B1682552) dyes is a significant chapter in the history of synthetic chemistry. britannica.com The field was effectively launched with the accidental discovery of mauve by William Henry Perkin in 1856, which spurred chemists to investigate the oxidation products of aniline (B41778). britannica.com This exploration led French chemist François-Emmanuel Verguin to synthesize fuchsine (also known as magenta) between 1858 and 1859 by reacting aniline with stannic chloride. britannica.com This discovery marked the genesis of the triphenylmethane dye industry. britannica.com
The initial development was characterized by vigorous experimentation with different reagents to improve yields, leading to numerous patents. britannica.com An accidental excess of aniline in a fuchsine preparation led to the discovery of aniline blue. britannica.com The fundamental structures of these dyes, however, remained elusive until 1878, when German chemist Emil Fischer elucidated the triphenylmethane framework. britannica.com This structural understanding paved the way for the targeted synthesis of a wide array of dyes, including Crystal Violet in 1883, which remains one of the most important members of this class. britannica.com These dyes, known for their brilliance, cover a spectrum of colors including reds, violets, blues, and greens. britannica.com
Structural Classification and Core Chromophoric Characteristics of Ethyl Green
Ethyl Green is classified as a cationic (basic) triarylmethane dye. wikipedia.orgstainsfile.com Its chemical structure is derived from Crystal Violet through the N-ethylation of one of the amino groups. wikipedia.orgstainsfile.com This close structural relationship means that Crystal Violet is a common impurity in commercial preparations of this compound. stainsfile.com It is also structurally similar to Mthis compound, which features an N-methyl group instead of an N-ethyl group. wikipedia.orgstainsfile.com
The intense color of triphenylmethane (B1682552) dyes arises from a large, delocalized π-electron system that functions as a chromophore. researchgate.net The structure consists of three aromatic rings bonded to a central carbon atom. imrpress.com The positive charge in the cationic form is delocalized across this conjugated system, which allows the molecule to absorb light in the visible spectrum, resulting in its characteristic color. researchgate.net The specific color and spectral properties of each dye are determined by the nature and position of the auxochromes—substituents such as amino (–NH2) or substituted amino groups—on the aromatic rings. dictionary.com In this compound, the presence of dimethylamino and ethyl-dimethyl-ammonium groups serves this function, enabling its green hue. nih.gov
Below is a table summarizing key properties of this compound:
| Property | Value |
| Chemical Formula | C27H35N3 (Cation) |
| PubChem CID | 84671 |
| C.I. Number | 42590 stainsfile.com |
| Class | Triarylmethane stainsfile.com |
| Ionisation | Basic (Cationic) stainsfile.com |
| Solubility | Water, Ethanol (B145695) wikipedia.orgstainsfile.com |
| Absorption Maxima (nm) | 629, 423 stainsfile.com |
Significance of Cationic Fluorophores in Advanced Biological and Analytical Research
Cationic fluorophores are indispensable tools in modern life sciences research. Their positive charge facilitates interaction with and accumulation in specific cellular compartments that have a negative membrane potential, most notably mitochondria. nih.gov This property is leveraged for targeted imaging and analysis of organelle dynamics and function. nih.govacs.org
The applications of fluorescent probes are extensive and include:
Live-Cell Imaging: Fluorescent dyes allow for the real-time visualization of cellular structures and processes with minimal invasion. wikipedia.org Techniques like fluorescence microscopy and super-resolution microscopy rely on bright, stable fluorophores to track molecules and observe subcellular architecture. nih.govwikipedia.org
Nucleic Acid Staining: Cationic dyes like Methyl Green and this compound have a long history of use as nuclear stains. wikipedia.org Their fluorescent properties upon binding to DNA have made them valuable for far-red imaging of live cell nuclei, flow cytometry, and as alternative stains for DNA in agarose (B213101) gels. wikipedia.org
FRET Analysis: Förster Resonance Energy Transfer (FRET) utilizes a pair of fluorophores (a donor and an acceptor) to measure nanoscale distances and detect molecular interactions, such as protein-protein binding or conformational changes. wikipedia.org
Biosensing: The fluorescence of certain dyes is sensitive to their local environment, such as polarity or pH. researchgate.net This allows them to function as molecular probes to report on the physico-chemical properties of their surroundings within a cell or in an analytical assay. researchgate.net
The development of near-infrared (NIR) cationic fluorophores is a particularly active area of research, as longer wavelengths offer deeper tissue penetration, reduced photodamage, and minimal background autofluorescence from cells. nih.govacs.org
Overview of Current Research Trajectories and Key Challenges for Ethyl Green
Investigations into Nucleic Acid Binding Dynamics and Specificity
The binding of this compound to nucleic acids is a complex process influenced by various factors, including the dye's cationic nature and the structural features of the DNA and RNA molecules.
Elucidation of Electrostatic Interaction Modes with DNA and RNA
Electrochemical and spectroscopic studies have indicated that the predominant mode of interaction between this compound and DNA is electrostatic. researchgate.net As a cationic dye, this compound is attracted to the negatively charged phosphate (B84403) backbone of both DNA and RNA. researchgate.netasm.org This electrostatic attraction is a key driver of the initial binding event. researchgate.net The interaction is not limited to DNA; similar electrostatic interactions are expected with RNA due to its analogous polyanionic structure. asm.orgmdpi.com Research on other cationic dyes and their interactions with RNA supports the notion that electrostatic forces play a significant role in the binding process. mdpi.comnih.gov
Studies on Intercalation and Groove Binding Preferences
While electrostatic interactions are dominant, some studies suggest that this compound may also engage in other binding modes with DNA. researchgate.net There is evidence to suggest a partial intercalation mode of interaction, where the planar aromatic rings of the dye insert themselves between the base pairs of the DNA double helix. researchgate.netnih.gov This is a common binding mechanism for many planar fluorescent dyes. pcrbio.comoup.com
In contrast to its structural relative, mthis compound, which is known to be a major-groove binder, this compound does not exhibit the same preference. researchgate.netnih.gov The presence of an ethyl group in this compound, as opposed to the methyl group in mthis compound, may introduce steric hindrance that affects its ability to fit into the major groove of DNA. researchgate.net The possibility of minor groove binding has not been extensively ruled out and remains a potential, albeit likely less significant, mode of interaction. theinstituteoffluorescence.com
Thermodynamic and Kinetic Analyses of Dye-Nucleic Acid Interactions
The binding of this compound to DNA is a dynamic process characterized by specific thermodynamic and kinetic parameters. Spectroscopic and electrochemical techniques have been employed to study these aspects. researchgate.net
Cyclic voltammetry studies have shown that the interaction of this compound with DNA in solution leads to changes in the electrochemical signals of the dye. researchgate.net Specifically, a negative shift in the formal potential (E°') is observed upon binding to both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA). researchgate.net
Table 1: Electrochemical Data for this compound Interaction with DNA
| System | Epa (V vs. SCE) | Epc (V vs. SCE) | E°' (V vs. SCE) | ΔE°' (V) |
|---|---|---|---|---|
| This compound | 0.592 | 0.411 | 0.501 | - |
| This compound + ssDNA | - | - | 0.490 | -0.011 |
| This compound + dsDNA | - | - | - | - |
Epa: Anodic peak potential, Epc: Cathodic peak potential, E°': Formal potential, ΔE°': Shift in formal potential. Data extracted from electrochemical studies. researchgate.net
Kinetic analyses suggest that the electron transfer process of this compound at an electrode surface is diffusion-controlled and quasi-reversible. researchgate.net The rate of electron transfer is influenced by the scan rate in cyclic voltammetry experiments. researchgate.net The binding kinetics of similar dye-DNA interactions often involve a fast initial diffusion-controlled step followed by the specific binding event. nih.gov
Interactions with Protein Structures and Cellular Components
The interactions of this compound are not limited to nucleic acids. As a cationic molecule, it has the potential to interact with various negatively charged cellular components. While specific studies on this compound's protein interactions are not extensively documented, inferences can be drawn from the behavior of similar molecules. For instance, the interaction of dyes with proteins can be influenced by electrostatic forces, and in some cases, specific binding to pockets or surfaces of the protein can occur. mdpi.commdpi.com The cellular environment is a complex milieu of proteins, lipids, and other macromolecules, and the behavior of this compound within this context is likely multifaceted. researchgate.net
Cellular Permeation and Subcellular Localization Studies
The ability of this compound to enter cells is a prerequisite for its use as a biological stain. While direct studies on the cellular permeation of this compound are limited, its structural characteristics suggest it can cross the cell membrane. Its cationic nature and lipophilic components likely facilitate this process. wikipedia.org Once inside the cell, this compound is expected to localize primarily in the nucleus due to its high affinity for DNA. nih.gov This nuclear staining property is the basis for its use in histological applications. stainsfile.com The accumulation in the nucleus is driven by the dense concentration of its primary binding target, the nucleic acids. nih.gov
Mechanisms of Biological Compatibility and Cellular Responses
The biological compatibility of any substance is determined by how cells respond to its presence. Studies on compounds structurally similar to this compound, or that elicit similar cellular interactions, provide insights into potential cellular responses. For instance, the introduction of foreign molecules that bind to DNA can trigger a range of cellular responses, from the activation of DNA repair mechanisms to the induction of apoptosis if the interaction causes significant damage. biorxiv.orgscirp.org
Advanced Fluorescence Microscopy and Live Cell Imaging
Fluorescence microscopy is a cornerstone of cell biology, allowing researchers to visualize specific cellular components and processes with high specificity. This compound, often used interchangeably with Mthis compound, possesses fluorescent properties that make it suitable for live-cell imaging. stainsfile.comwikipedia.org
Visualization of Cellular Morphology and Subcellular Structures
This compound's primary role in microscopy is as a nuclear stain. stainsfile.comwikipedia.org It binds to DNA, allowing for clear visualization of the nucleus, a key organelle for understanding cellular morphology and organization. wikipedia.orgbaseclick.eu This is crucial for distinguishing between different cell types, observing changes in nuclear structure during processes like cell division or apoptosis, and identifying abnormalities in cell morphology that may indicate disease.
In addition to staining the nucleus, other fluorescent dyes can be used in conjunction with this compound to visualize other subcellular structures. For instance, mitochondria can be labeled with dyes like MitoTracker Red CMXRos, allowing for the simultaneous visualization of both the nucleus and the mitochondrial network. researchgate.net This multi-color imaging approach provides a more comprehensive view of cellular architecture. nih.gov
Assessment of Cellular Viability and Physiological States
Determining cell viability is critical in many biological experiments. cellsignal.com While not a primary viability dye itself, this compound can be used in combination with other probes to assess cell health. For example, membrane-impermeable dyes like Propidium Iodide (PI) or SYTOX Green are excluded from live cells with intact membranes but can enter and stain the nuclei of dead or membrane-compromised cells. nih.govpromega.com By using this compound to stain all nuclei and a viability dye to identify dead cells, researchers can quantify the proportion of living and dead cells in a population.
Furthermore, the physiological state of a cell can be interrogated using various fluorescent probes. For instance, dyes like Tetramethylrhodamine ethyl ester (TMRE) accumulate in active mitochondria with a high membrane potential, a key indicator of cellular health. biotium.comed.ac.uk A decrease in TMRE fluorescence can signal mitochondrial dysfunction, an early event in apoptosis. nih.goved.ac.uk Combining this compound with such functional probes allows for the correlation of nuclear morphology with cellular and mitochondrial health.
Quantitative Image Analysis and High-Content Screening
The images acquired through fluorescence microscopy can be subjected to quantitative analysis to extract objective data. Software can be used to automatically identify and count cells, measure nuclear size and shape, and quantify fluorescence intensity. This allows for the statistical analysis of cellular responses to various treatments or conditions.
High-content screening (HCS) leverages automated microscopy and quantitative image analysis to test the effects of thousands of compounds on cells in a multi-well plate format. In this context, this compound can serve as a reliable nuclear marker for cell identification and counting, forming the basis for more complex multi-parametric analyses. nih.gov For example, an HCS assay could use this compound to identify individual cells, a second dye to measure cell viability, and a third to report on a specific cellular process, such as apoptosis, all within the same experiment. nih.gov
Flow Cytometry for Cell Population Analysis and Sorting
Flow cytometry is a powerful technique for analyzing large populations of cells on a single-cell basis. wikipedia.org Cells in suspension are passed one by one through a laser beam, and the scattered and emitted light is detected to provide information about their physical and chemical properties.
Cell Labeling and Phenotypic Characterization
Similar to its use in microscopy, this compound can be used in flow cytometry to label the nucleus and thereby identify individual cells. While not as common as other DNA-binding dyes in this application, its properties are being explored. wikipedia.orgsci-hub.se
Phenotypic characterization involves identifying and quantifying different cell populations based on the expression of specific markers, often surface proteins recognized by fluorescently labeled antibodies. For instance, in immunology research, different types of lymphocytes can be identified and counted based on their unique cluster of differentiation (CD) markers. While this compound itself is not a phenotypic marker, it can be used as a general cell stain in conjunction with antibody-based labeling to exclude debris and non-cellular events from the analysis.
Quantitative Measurements of Cellular Properties (e.g., DNA Content, Membrane Potential)
Flow cytometry excels at quantitative measurements. The fluorescence intensity of a DNA-binding dye like this compound is proportional to the amount of DNA in the cell. This allows for the analysis of the cell cycle, as cells in the G2 and M phases have twice the DNA content of cells in the G1 phase. sci-hub.se
Furthermore, flow cytometry can be used to measure changes in mitochondrial membrane potential, a key parameter of cell health. ed.ac.uk Dyes like TMRE or JC-1 are used for this purpose. biotium.comnih.gov JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high membrane potential and exists as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria. nih.gov The ratio of red to green fluorescence provides a quantitative measure of the mitochondrial membrane potential on a per-cell basis across a large population. nih.gov
Electrochemical Biosensor Development and Sensing Platforms
The development of electrochemical biosensors has revolutionized the detection of biological molecules by converting biological events into measurable electrical signals. fishersci.ca this compound (EG) has been successfully utilized as an electroactive indicator in these systems, contributing to the fabrication of novel and efficient biosensors. wikipedia.org
Design and Fabrication of this compound-Modified Electrodes for Biomolecule Detection
The foundation of an effective electrochemical biosensor lies in the design and fabrication of its electrode. wikipedia.orgwikipedia.org this compound-modified electrodes are central to developing sensitive platforms for biomolecule detection. A common approach involves the use of a carbon paste electrode (CPE), which serves as a conductive matrix. wikipedia.org The modification of these electrodes with this compound allows for the direct or indirect detection of target analytes through electrochemical techniques like square wave voltammetry. wikipedia.orgciteab.com
The fabrication process often entails immobilizing a biological recognition element, such as a specific DNA probe, onto the electrode surface. wikipedia.orgamericanelements.com This can be achieved through various methods, including self-assembly or covalent attachment. wikipedia.orgamericanelements.com this compound is then introduced into the system, where it can interact with the biomolecules on the electrode surface. For instance, in a DNA biosensor, single-stranded DNA (ssDNA) probes are attached to the electrode. The subsequent interaction of this compound with this DNA-modified surface forms the basis of the detection mechanism. wikipedia.org The choice of electrode material and modification strategy is crucial as it influences the sensor's stability, sensitivity, and selectivity. wikipedia.orgnih.gov
Table 1: Components in this compound-Based Electrochemical Biosensors
| Component | Role | Example Material | Citation |
|---|---|---|---|
| Working Electrode | Provides the surface for biomolecular interactions and signal transduction. | Carbon Paste Electrode (CPE), Glassy Carbon Electrode (GCE) | wikipedia.orgciteab.com |
| Electroactive Indicator | Generates a measurable electrochemical signal upon interaction with the target. | This compound (EG) | wikipedia.orgfishersci.ca |
| Biorecognition Element | Specifically binds to the target analyte. | Single-stranded DNA (ssDNA) probes, G-quadruplex DNA | wikipedia.orgfishersci.ca |
| Nanomaterials | Enhance surface area and catalytic activity, improving sensor performance. | Carbon nanotubes, Multi-walled carbon nanotubes (MWCNT) | citeab.comfishersci.ca |
Sensing of Nucleic Acid Hybridization Events
A significant application of this compound-based biosensors is the detection of nucleic acid hybridization, a fundamental process in molecular biology and diagnostics. wikipedia.orgflybase.org These biosensors, often termed genosensors, are designed to detect specific DNA sequences. wikipedia.org
The detection principle relies on the differential interaction of this compound with single-stranded DNA (ssDNA) versus double-stranded DNA (dsDNA). wikipedia.org In a typical assay, a single-stranded probe DNA is immobilized on the electrode surface. Before hybridization, this compound interacts with these ssDNA probes, producing a specific electrochemical signal. When the complementary target DNA sequence is introduced, it hybridizes with the probe to form a dsDNA duplex. This hybridization event alters the interaction of this compound with the DNA on the electrode surface, leading to a measurable change in the electrochemical signal. wikipedia.org Specifically, the signal from this compound, which interacts electrostatically with the DNA backbone, tends to decrease after hybridization because the formation of the rigid dsDNA duplex can hinder this interaction. wikipedia.org This change in the signal is proportional to the amount of target DNA present, allowing for quantification. wikipedia.org
Mechanistic Insights into Electrochemical Signal Transduction
Understanding the mechanism of signal transduction is key to optimizing biosensor performance. fishersci.carmreagents.com For this compound, the primary interaction mode with DNA is electrostatic, occurring between the positively charged dye molecule and the negatively charged phosphate backbone of the DNA. wikipedia.org This non-covalent binding is crucial for its function as an electroactive indicator.
When an electrical potential is applied, this compound undergoes a redox reaction, generating a current that can be measured. The magnitude of this current is sensitive to the state of the DNA on the electrode. wikipedia.org
Before Hybridization: this compound readily interacts with the flexible ssDNA probes, resulting in a strong electrochemical signal. wikipedia.org
After Hybridization: The formation of the more structured and rigid dsDNA helix can reduce the accessibility of the phosphate backbone for the bulky this compound molecule. This steric hindrance leads to a decrease in the amount of this compound accumulated at the electrode surface and, consequently, a diminished electrochemical signal. wikipedia.org
In other contexts, such as with G-quadruplex (GQ) structures, this compound can act as an intercalator. fishersci.ca G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences. The intercalation of this compound into these GQ structures causes a distinct change in its reduction peak current, which can be harnessed for detection. fishersci.ca This demonstrates that the signaling mechanism of this compound can vary depending on the specific conformation of the nucleic acid it interacts with.
Integration in Diagnostic Assays and Bioanalytical Probes
The principles of this compound-based electrochemical sensing have been integrated into various diagnostic assays and bioanalytical probes. fishersci.cawikipedia.orgprotocols.iornceus.com These tools offer high sensitivity and selectivity for detecting specific targets, ranging from nucleic acid sequences to other molecules that can induce conformational changes in DNA. wikipedia.orgfishersci.ca
One notable application is the development of a biosensor for the determination of lead(II) ions (Pb²⁺). fishersci.ca This sensor utilizes a guanine-rich DNA sequence as the probe. In the presence of Pb²⁺ ions, this probe folds from a single-stranded structure into a stable G-quadruplex. This compound, acting as a G-quadruplex intercalator, binds to this newly formed structure. The intercalation event leads to a significant change in the electrochemical signal of this compound, allowing for the sensitive and selective detection of Pb²⁺. fishersci.ca Research has demonstrated that such biosensors, built on carbon paste or multi-walled carbon nanotube paste electrodes, can effectively quantify lead ions. fishersci.ca
The versatility of this compound as an electroactive indicator has led to the development of biosensors with low detection limits, with one study reporting a limit of detection as low as 2.0×10⁻¹⁰ M for a specific DNA sequence. wikipedia.org This high sensitivity opens up possibilities for applications in clinical diagnostics, environmental monitoring, and food safety analysis. wikipedia.orgamericanelements.com
Table 2: Research Findings on this compound-Based Biosensors
| Application | Target Analyte | Electrode System | Detection Method | Key Finding | Citation |
|---|---|---|---|---|---|
| Nucleic Acid Detection | Complementary DNA sequence | Carbon Paste Electrode (CPE) | Square Wave Voltammetry (SWV) | EG signal decreases upon hybridization due to electrostatic interaction changes. LOD: 2.0×10⁻¹⁰ M. | wikipedia.org |
| Ion Detection | Lead(II) ions (Pb²⁺) | Carbon Paste Electrode (CPE) / Multi-walled Carbon Nanotube Paste Electrode (MWCNTPE) | Electrochemical reduction peak of EG | EG intercalates into Pb²⁺-induced G-quadruplex structure, causing a change in current. | fishersci.ca |
Computational Chemistry and Molecular Modeling Approaches for Ethyl Green
Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum mechanical (QM) methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. For dyes like Ethyl Green, Density Functional Theory (DFT) is a particularly popular method due to its balance of accuracy and computational cost.
Prediction of Electronic Structure and Frontier Molecular Orbitals
The electronic structure of a dye is fundamental to its color and reactivity. QM calculations can determine the energies and shapes of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of special interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation properties and chemical reactivity. mdpi.com
For organic dyes, the HOMO is typically associated with the electron-donating part of the molecule, while the LUMO is associated with the electron-accepting part. In triarylmethane dyes, the delocalized π-system across the three phenyl rings forms the basis of the frontier orbitals. Studies on similar dyes show that the HOMO is often distributed across the entire π-conjugated system, while the LUMO is similarly delocalized. researchgate.net The introduction of functional groups, such as the N,N-dialkylamino substituents in this compound, significantly influences the energies of these orbitals. bohrium.com The electron-donating nature of these groups raises the HOMO energy level, which is a key factor in tuning the dye's absorption spectrum. bohrium.com
A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron, corresponding to the absorption of longer wavelengths of light. nih.gov Computational design of new dyes often involves modifying structures to tune this gap for specific applications, such as in dye-sensitized solar cells. nih.govsphinxsai.com For instance, DFT calculations on modified reactive dyes showed that adding electron-donating groups like an ethyl group could enhance electron transport properties. bohrium.com
Theoretical Prediction of Spectroscopic Signatures
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax) of a dye. These theoretical spectra can be compared with experimental data to validate the computational model or to understand the nature of the electronic transitions responsible for the observed color. researchgate.netnih.gov
For a dye like this compound, the primary absorption band in the visible region, which gives it its characteristic color, corresponds to the HOMO→LUMO transition (or a transition between similar π-orbitals). researchgate.net Calculations on related triarylmethane dyes have successfully predicted these strong π-π* transitions. Furthermore, computational methods can predict vibrational spectra (infrared and Raman), which arise from the molecule's vibrational modes. Calculating these frequencies helps in the structural characterization of the molecule and confirms that an optimized geometry corresponds to a true energy minimum. researchgate.net
Molecular Electrostatic Potential Mapping and Reactivity Analysis
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting chemical reactivity. nih.gov The map uses a color scale to indicate different potential values: regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. mdpi.comnih.gov
For a cationic dye like this compound, the MEP map would show a distributed positive charge, primarily localized on the quaternary ammonium (B1175870) group and the central carbon atom. The nitrogen atoms of the dimethylamino groups, with their lone pairs of electrons, would represent regions of localized negative potential, making them sites for protonation or interaction with electrophiles. MEP analysis is crucial for understanding non-covalent interactions, such as how the dye binds to a biological target or a surface. nih.gov For example, the interaction between a dye and the surface of a semiconductor like TiO2 in a solar cell is governed by these electrostatic interactions. bohrium.com
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations compute the motion of atoms in a molecule or system over time by solving Newton's equations of motion. This approach is ideal for studying the conformational flexibility and dynamics of molecules like this compound, which has multiple rotatable bonds, particularly the phenyl rings connected to the central carbon.
MD simulations can reveal the preferred conformations of the dye in different solvent environments. The three phenyl rings of this compound are not planar but adopt a propeller-like conformation. MD simulations can quantify the angles of rotation and the energy barriers between different conformational states. This is critical because the dye's conformation can significantly affect its electronic properties and how it interacts with other molecules.
Furthermore, MD simulations provide a detailed picture of solute-solvent interactions. They can model the organization of water molecules around the charged and hydrophobic parts of the this compound cation, helping to explain its solubility and stability in aqueous solutions. Understanding these solvent interactions is also a prerequisite for accurately modeling the binding of the dye to a larger molecule, such as a protein or DNA, in an aqueous environment.
Ligand-Target Docking Simulations for Biomolecular Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when it binds to a receptor, which is typically a protein or a nucleic acid. The method involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability.
Docking studies have been used to investigate the interactions of triarylmethane dyes with biological macromolecules. For example, research on the degradation of dyes by enzymes has employed docking to understand how these substrates fit into the active site. In one study, an engineered laccase enzyme was reported to efficiently degrade this compound, and computational docking was used to model the interaction between the dye and the enzyme's binding site.
In a related study, molecular modeling and docking were used to investigate the binding of Crystal Violet, a close analog of this compound, to trimers of the amyloid-beta (Aβ) peptide, which are implicated in Alzheimer's disease. The study revealed that the dye's aryl rings packed against aromatic residues (Phe20) in the peptide assembly, while the N,N-dialkylamino groups made hydrophobic contacts. Such studies provide a structural hypothesis for the binding mode, which can guide the design of new molecules with improved binding affinity or specificity.
The table below summarizes typical interactions observed in docking simulations of triarylmethane dyes with protein targets, based on studies of analogous systems.
| Interaction Type | Receptor Residues (Examples) | Dye Moiety Involved | Significance |
| Hydrogen Bonding | Asp, Glu, Asn, Gln, Arg | N,N-dialkylamino groups (if protonated) | Provides specificity and contributes to binding affinity. |
| π-π Stacking | Phe, Tyr, Trp, His | Phenyl rings | Key interaction for binding to aromatic pockets. |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Met | Phenyl rings, Ethyl/Methyl groups | Stabilizes the complex, especially in a hydrophobic core. |
| Electrostatic (Ionic) | Asp, Glu (negatively charged) | Quaternary ammonium cation (+) | Strong, long-range attraction between the cationic dye and anionic residues. |
These simulations are crucial in fields like drug discovery and bioremediation, as they provide a rational basis for understanding and predicting molecular recognition at the atomic level.
Degradation Pathways and Environmental Fate of Ethyl Green
Photodegradation Mechanisms and Intermediate Product Identification
Photodegradation involves the breakdown of molecules by light. For Ethyl Green, this process is characterized by two main competitive reactions: the sequential removal of its ethyl groups (N-de-ethylation) and the oxidative destruction of its central chromophore and aromatic rings. researchhub.comcapes.gov.br
The primary and most extensively studied photodegradation pathway for this compound and similar triphenylmethane (B1682552) dyes is N-de-ethylation. researchhub.comcapes.gov.br This process involves the stepwise removal of the four ethyl groups from the two diethylamino substituents on the phenyl rings. Research on the closely related dye, Ethyl Violet, which has a hexa-ethylated structure, shows a clear, sequential degradation, yielding mono-, di-, tri-, tetra-, penta-, and eventually the fully de-ethylated species. capes.gov.brresearchgate.net A similar stepwise process is observed for Brilliant Green (this compound), which yields mono-, di-, tri-, and tetra-N-de-ethylated species. researchhub.com
This sequential removal of ethyl groups leads to a noticeable color change in the solution, characterized by a blue shift (a shift to a shorter wavelength) in the maximum absorbance of the dye. researchgate.net Each successive de-ethylation step results in an intermediate with a different absorption spectrum, which can be monitored to track the degradation progress. nih.gov The process continues until the completely de-ethylated dye is formed. nih.gov
Concurrent with N-de-ethylation, a more destructive process of oxidative degradation occurs. researchhub.comcapes.gov.br This pathway involves an attack by highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), on the electron-rich centers of the dye molecule. nih.gov The attack can target the central carbon atom of the triphenylmethane structure, leading to the cleavage of the dye's chromophoric conjugated system, which is primarily responsible for its color. researchhub.comtaylorandfrancis.com
Following the initial attack and destruction of the chromophore, further oxidation can lead to the cleavage of the aromatic rings. researchhub.comacs.org This is a critical step in the complete mineralization of the dye. Studies on related aromatic compounds show that the stable benzene (B151609) ring is destabilized by the introduction of hydroxyl groups, which facilitates its cleavage by dioxygenase enzymes or powerful chemical oxidants. acs.orgnih.gov In the case of Ethyl Violet degradation, byproducts such as 4-diethylaminophenol (B97786) and 4-diethylamino-4′-diethylaminobenzophenone have been identified, indicating the breakdown of the parent molecular structure. capes.gov.brresearchgate.net Ultimately, these aromatic fragments are broken down into smaller aliphatic compounds and eventually mineralized into carbon dioxide and water. iscientific.org
The identification and characterization of the transient and stable byproducts formed during the degradation of this compound are crucial for elucidating the exact breakdown pathways. High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and widely used technique for this purpose. researchhub.comresearchgate.netumich.edu HPLC separates the various intermediates from the reaction mixture, while ESI-MS provides mass-to-charge ratio data, allowing for the precise identification of these compounds. iscientific.orgacs.org
Studies on Ethyl Violet have successfully used HPLC-ESI-MS to separate and identify as many as twenty-six distinct intermediates, confirming both the N-de-ethylation and oxidative degradation pathways. researchgate.netumich.eduacs.org Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, particularly for analyzing more volatile or thermally stable byproducts after derivatization. taylorandfrancis.comumich.eduacs.org The combination of these techniques provides a comprehensive picture of the degradation mechanism, allowing researchers to track the formation and disappearance of intermediates over time. umich.edu
Table 1: Identified Intermediates in the Degradation of Structurally Similar Triphenylmethane Dyes
| Degradation Pathway | Intermediate Type | Examples of Identified Byproducts | Analytical Technique |
| N-De-ethylation | Stepwise de-ethylated species | Mono-, di-, tri-, and tetra-N-de-ethylated Brilliant Green species. researchhub.com | HPLC-PDA-ESI-MS researchhub.com |
| Mono- to hexa-de-ethylated Ethyl Violet species. researchgate.net | HPLC-ESI-MS researchgate.net | ||
| Oxidative Degradation | Cleavage of Chromophore | 4-diethylaminophenol (DAP), 4-diethylamino-4′-diethylaminobenzophenone (DDBP) and their N-de-ethylated products (from Ethyl Violet). researchgate.net | HPLC-ESI-MS, GC-MS researchgate.netumich.edu |
| Aromatic Ring Cleavage | Benzoic acid, Phthalic acid (from Rhodamine B). taylorandfrancis.com | GC-MS taylorandfrancis.com |
Oxidative Degradation Pathways and Aromatic Ring Cleavage
Advanced Oxidation Processes (AOPs) for Remediation
Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to degrade persistent organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). researchgate.netnih.govacs.org These processes are highly effective for treating wastewater containing dyes like this compound.
Photocatalysis using semiconductor nanostructures like zinc oxide (ZnO) and titanium dioxide (TiO₂) is a prominent AOP for dye degradation. iscientific.orgnih.govmdpi.com When these semiconductor particles are irradiated with light of sufficient energy (typically UV light), they generate electron-hole pairs. rsc.org These charge carriers migrate to the catalyst surface and react with water and oxygen to produce powerful reactive oxygen species, including hydroxyl radicals (•OH). iscientific.orgrsc.org
These radicals then attack the this compound molecules adsorbed on the catalyst surface, initiating the N-de-ethylation and oxidative degradation pathways described previously. researchhub.comiscientific.org Both ZnO and TiO₂ are widely used due to their high photocatalytic activity, stability, and low cost. nih.govmdpi.com Studies on Ethyl Violet and Mthis compound have demonstrated the high efficiency of ZnO and TiO₂ in photocatalytic degradation. capes.gov.brnih.gov Doping these nanocatalysts with other elements can further enhance their efficiency by improving their light absorption properties and reducing the recombination of electron-hole pairs. nih.govmdpi.com
Electrochemical degradation is another powerful AOP for treating dye-polluted water. rsc.orgresearchgate.net This method involves the oxidation of pollutants at the surface of an anode, either directly or through the generation of oxidizing agents. taylorandfrancis.comrsc.org Studies on triphenylmethane dyes, including Ethyl Violet, have demonstrated the feasibility of this approach. umich.eduacs.org
The process can occur through direct electron transfer from the dye molecule to the anode or, more commonly, through indirect oxidation. rsc.org In indirect oxidation, reactive species like hydroxyl radicals or active chlorine (in the presence of chloride ions) are generated in the system and act as the primary oxidants. taylorandfrancis.comacs.org The choice of anode material is critical; Boron-Doped Diamond (BDD) electrodes are particularly effective due to their high reactivity and ability to generate hydroxyl radicals, leading to complete mineralization of the organic pollutant. taylorandfrancis.com Voltammetric studies on Ethyl Violet and other triphenylmethane dyes have been used to investigate their oxidation-reduction behavior and optimize the conditions for their electrochemical destruction. umich.eduacs.org
Photocatalytic Degradation using Semiconductor Nanostructures (e.g., ZnO, TiO2)
Bioremediation Potential and Microbial Degradation Studies
Bioremediation presents an environmentally sound and cost-effective strategy for the treatment of dye-contaminated effluents. nih.gov This process leverages the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to break down complex organic pollutants into simpler, non-toxic compounds. nih.gov While specific studies focusing exclusively on the microbial degradation of this compound are limited, extensive research on structurally similar triphenylmethane dyes, such as Malachite Green, Brilliant Green, and Crystal Violet, provides significant insight into its potential bioremediation pathways and the types of microorganisms and enzymes likely involved. scirp.orgnih.govnih.gov
The degradation of triphenylmethane dyes is often attributed to the action of specific enzymes that microorganisms produce. hep.com.cn Key enzymes include ligninolytic enzymes like laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP), commonly produced by white-rot fungi. nih.govhep.com.cn Additionally, other enzymes such as triphenylmethane reductase (TMR) and NADH-DCIP reductase have been identified as crucial in the decolorization and degradation process. scirp.orginnovareacademics.in
Bacterial Degradation:
Various bacterial species have demonstrated the ability to decolorize and degrade triphenylmethane dyes. This degradation can occur under both aerobic and anaerobic conditions and is often facilitated by enzymes like azoreductase and triphenylmethane reductase. nih.govgrin.com For instance, a consortium of four bacterial isolates—Agrobacterium radiobacter, Bacillus spp., Sphingomonas paucimobilis, and Aeromonas hydrophila—showed high decolorizing efficiency against Crystal Violet and Malachite Green. nih.gov The removal of color is primarily due to the biodegradation of the dye structure. nih.gov
Interactive Table: Bacterial Species Involved in Triphenylmethane Dye Degradation
| Bacterial Species | Degraded Dye(s) | Key Findings | Reference(s) |
| Pseudomonas sp. | Bromophenol Blue, Crystal Violet, Malachite Green | Capable of utilizing triphenylmethane dyes and possesses TMR enzyme activity. | grin.com |
| Staphylococcus aureus | Basic Violet 3 (Crystal Violet), Basic Green 4 (Malachite Green) | Degradation is dependent on pH and initial dye concentration; involves NADH-DCIP reductase and MG reductase. | innovareacademics.in |
| Kurthia sp. | Ethyl Violet | Demonstrates the ability to decolorize ethyl violet. | pwr.edu.pl |
| Bacterial Consortium (CM-4) | Crystal Violet, Malachite Green | Rapid decolorization (91-99% within 2 hours) and significant COD reduction. | nih.gov |
Fungal Degradation:
Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of recalcitrant organic pollutants, including synthetic dyes. nih.gov Their efficiency stems from the production of powerful extracellular ligninolytic enzymes. nih.govhep.com.cn Studies have shown that fungi like Trametes versicolor can completely degrade various triphenylmethane dyes, often more effectively than isolated enzymes alone. nih.gov
Interactive Table: Fungal Species Involved in Triphenylmethane Dye Degradation
| Fungal Species | Degraded Dye(s) | Key Enzymes Implicated | Key Findings | Reference(s) |
| Trametes versicolor | Acid Fuchsin, Brilliant Green 1, Mthis compound | Laccase | Capable of complete degradation of the aromatic residues of the dyes. | nih.govresearchgate.net |
| Fomitopsis feei | Basic Fuchsin, Methyl Violet, Mthis compound, Ethyl Violet, Malachite Green | Triphenylmethane Reductase (TMR) | Efficiently decolorized several triphenylmethane dyes, with TMR being the key enzyme. | scirp.org |
| Pleurotus ostreatus | Malachite Green, Crystal Violet | Laccase, Manganese Peroxidase (MnP) | Effective in dye removal and detoxification. | scielo.org.co |
| Aspergillus sp. | Malachite Green, Brilliant Green | Not specified | Showed significant decolorization potential for both dyes. | chemijournal.com |
| Lactarius deliciosus | Coomassie Brilliant Blue | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | Extracellular enzymes were effective in decolorizing this triphenylmethane dye. | hep.com.cn |
The extensive evidence of microbial degradation for dyes structurally analogous to this compound strongly suggests its susceptibility to similar bioremediation processes. The specific microbial strains and enzymatic systems identified in these studies provide a solid foundation for developing targeted strategies for the treatment of effluents containing this compound.
Synthetic Strategies and Derivatization for Enhanced Functionality of Ethyl Green Analogues
General Synthetic Methodologies for Triphenylmethane (B1682552) Dyes
The synthesis of triphenylmethane dyes like Ethyl Green traditionally involves a multi-step process. sci-hub.st A common route is the "aldehyde method," where an aromatic aldehyde condenses with an appropriate arylamine in an acidic medium to form a colorless leuco base. sci-hub.st This leuco base is then oxidized to a colorless carbinol base, which, upon treatment with acid, yields the final colored dye. sci-hub.stdavuniversity.org For instance, the synthesis of Malachite Green, a close analogue of this compound, involves the condensation of benzaldehyde (B42025) with two equivalents of dimethylaniline. sci-hub.styoutube.com
Another established method is the "diphenylmethane base route." This involves the reaction of formaldehyde (B43269) with an arylamine to produce a substituted diphenylmethane. This intermediate is then oxidized to a benzhydrol derivative, which subsequently condenses with another arylamine or a sulfonated derivative to form the leuco base, followed by oxidation to the dye. sci-hub.st
The oxidation of the leuco base is a critical step and can be achieved using various oxidizing agents, including lead dioxide, manganese dioxide, and alkali dichromates. sci-hub.st However, due to environmental concerns associated with heavy metals, alternative oxidation methods have been explored. These include the use of air or oxygen in the presence of catalysts like vanadium and molybdenum compounds, or through oxidative electrolysis. sci-hub.stgoogle.com
Implementation of Green Chemistry Principles in Dye Synthesis
The traditional synthesis of triphenylmethane dyes often involves hazardous reagents and solvents, generating significant chemical waste. To address these environmental concerns, green chemistry principles are increasingly being integrated into dye synthesis.
Development of Eco-Friendly Solvents and Reaction Media (e.g., Water, Eutectic Solvents)
A key focus of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. orientjchem.org Research has demonstrated the feasibility of conducting various chemical reactions in aqueous media, and efforts are ongoing to adapt dye synthesis for water-based systems.
Deep eutectic solvents (DESs) have emerged as another promising class of green solvents. mdpi.com DESs are mixtures of two or more components that form a eutectic with a melting point lower than that of the individual components. ajgreenchem.com They offer several advantages, including low toxicity, biodegradability, low cost, and ease of preparation. mdpi.compan.pl DESs have been successfully employed in various applications, including the extraction and dyeing of natural pigments, and as media for the synthesis of nanoparticles. mdpi.comresearchgate.netresearchgate.net Their use in the synthesis of triphenylmethane dyes is an active area of research, with the potential to significantly reduce the environmental footprint of the process. pan.pl
Catalytic Approaches for Efficient and Selective Synthesis
Catalysis plays a pivotal role in green chemistry by enabling more efficient and selective chemical transformations, often under milder reaction conditions. In the context of triphenylmethane dye synthesis, catalytic approaches are being developed to replace stoichiometric reagents, particularly in the oxidation step.
For example, the use of catalysts can facilitate the use of air or hydrogen peroxide as the oxidant, which are much cleaner alternatives to heavy metal-based oxidizing agents. rsc.org Researchers have explored the use of various catalysts, including metal complexes and ionic liquids, to promote the efficient and selective synthesis of triphenylmethane dyes. google.comrsc.org Microwave-assisted synthesis, often coupled with the use of ionic liquid catalysts, has also been shown to accelerate reaction times and improve yields in a solvent-free manner. rsc.org
Rational Design of this compound Derivatives with Tunable Photophysical Properties
The photophysical properties of this compound and its analogues, such as their absorption and emission wavelengths, are determined by their chemical structure. By systematically modifying the structure, it is possible to "tune" these properties for specific applications. This process is known as rational design.
Introducing different substituent groups onto the phenyl rings of the triphenylmethane scaffold can significantly alter the electronic distribution within the molecule, thereby influencing its interaction with light. mdpi.comuclan.ac.uk For example, the introduction of electron-donating or electron-withdrawing groups can lead to shifts in the absorption and emission spectra (bathochromic or hypsochromic shifts). mdpi.comsci-hub.se
Furthermore, extending the π-conjugated system of the dye molecule, for instance by incorporating additional aromatic rings, can also lead to red-shifted absorption and emission, pushing the fluorescence into the near-infrared (NIR) region. sci-hub.se This is particularly valuable for applications in biological imaging, where NIR light can penetrate deeper into tissues with minimal background interference. sci-hub.se Computational studies can be employed to predict the effect of structural modifications on the photophysical properties, aiding in the rational design of new dye derivatives with desired characteristics. researchgate.net
Functionalization Strategies for Improved Biological Specificity or Environmental Stability
Beyond tuning their photophysical properties, this compound analogues can be functionalized to enhance their performance in specific applications. This involves attaching specific chemical groups to the dye molecule to improve its biological specificity or its stability in environmental matrices.
For enhanced biological specificity, the dye can be conjugated to biomolecules such as antibodies, peptides, or nucleic acids. This allows the dye to be targeted to specific cells, tissues, or even subcellular compartments, enabling highly specific imaging and sensing.
To improve environmental stability, functional groups can be introduced to increase the dye's resistance to degradation by light, chemical agents, or biological processes. For example, incorporating the dye into a polymer matrix or attaching it to nanoparticles can enhance its stability and prevent leaching into the environment. researchgate.net Functionalization can also be used to modulate the dye's solubility and partitioning behavior, which is important for applications in environmental sensing and remediation. mdpi.com For instance, modifying the dye to improve its adsorption onto solid supports can be beneficial for its use in water treatment applications. acs.org
Future Research Directions and Emerging Applications of Ethyl Green in Chemical Sciences
Integration with Nanomaterials for Advanced Probes and Sensing Platforms
The synergy between Ethyl Green and nanomaterials is a burgeoning field with the potential to create highly sensitive and selective probes and sensors. The unique optical and electrochemical properties of this compound, when combined with the high surface-area-to-volume ratio and tunable characteristics of nanomaterials, can lead to the development of next-generation analytical tools.
Carbon Nanotube Composites: The integration of this compound with carbon nanotubes (CNTs) has already shown promise in the development of electrochemical sensors. For instance, a nanobiosensor utilizing this compound and multi-walled carbon nanotubes (MWCNTs) has been successfully developed for the detection of cadmium ions in water. researchgate.net In this system, the CNTs provide a robust and conductive platform, while this compound acts as an indicator dye for DNA conformational changes upon interaction with cadmium. researchgate.net Future research could expand on this by exploring the detection of other heavy metals, toxins, or biomarkers. The functionalization of CNTs with this compound can also be explored for creating chemiresistive sensors for various gases, leveraging the change in electrical conductivity of the CNT network upon analyte interaction. nih.govnih.gov
Gold Nanoparticle Conjugates: Gold nanoparticles (AuNPs) are excellent scaffolds for developing colorimetric and spectroscopic sensors due to their unique surface plasmon resonance (SPR) properties. nih.govunilim.frmdpi.com Functionalizing AuNPs with this compound or its derivatives can create novel sensing platforms. mdpi.com The aggregation or dispersion of these functionalized AuNPs in the presence of a target analyte can lead to a distinct color change, enabling simple and rapid detection. mdpi.com Research can be directed towards designing this compound-AuNP conjugates for sensing a wide array of molecules, from small ions to large biomolecules like proteins and nucleic acids, by tailoring the surface chemistry of the nanoparticles. frontiersin.org
Quantum Dot-Based Probes: Quantum dots (QDs) are semiconductor nanocrystals with exceptional photostability and size-tunable fluorescence, making them ideal for developing advanced imaging and sensing probes. uniovi.es Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, and QD-based FRET systems are increasingly being explored. researchgate.netresearchgate.netmdpi.comnih.gov A promising area of future research is the development of FRET pairs consisting of QDs as donors and this compound as an acceptor. The efficiency of energy transfer would be highly sensitive to the distance between the QD and this compound, allowing for the design of ratiometric sensors for proteases, nucleic acids, and other biomolecules where a conformational change or cleavage event alters the donor-acceptor distance.
Development of Smart and Responsive Materials Incorporating this compound
"Smart" materials that respond to external stimuli such as pH, temperature, or light are at the forefront of materials science. Incorporating this compound into these materials can impart sensing or actuating functionalities, opening up new avenues for their application.
pH-Responsive Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. nih.gov The development of pH-responsive hydrogels, which swell or shrink in response to changes in pH, is an active area of research. nih.govresearchgate.netnih.govmdpi.com A study on a polysaccharide-based hydrogel demonstrated its ability to selectively adsorb mthis compound, a dye structurally similar to this compound, in a pH-dependent manner. frontiersin.org This suggests the high potential for creating this compound-incorporated hydrogels that can act as visual pH sensors, changing color with varying acidity. Future work could focus on optimizing the polymer composition and the interaction with this compound to achieve sharp and reversible color transitions at specific pH ranges, making them suitable for applications in environmental monitoring and biomedical diagnostics.
Stimuli-Responsive Polymers: Beyond hydrogels, this compound can be incorporated into other stimuli-responsive polymer systems. For example, polymers that undergo conformational changes in response to temperature or specific ions could be functionalized with this compound. This would allow for the development of materials that signal these changes through a colorimetric or fluorometric response. Such materials could find use in smart packaging, where a color change could indicate spoilage, or in environmental sensors that detect the presence of specific pollutants. nih.gov
Mechanistic Insights into Biological Processes using this compound as a Probe
This compound's ability to interact with biomolecules, particularly nucleic acids, makes it a valuable tool for elucidating complex biological mechanisms. Its fluorescent properties allow for the visualization and tracking of these processes in real-time.
DNA and RNA Staining and Quantification: this compound is known for its application in staining nucleic acids in electrophoretic gels, providing a visible green fluorescence. fera.co.uknih.gov This allows for the visualization and analysis of DNA and RNA fragments. Future research could focus on developing improved staining protocols with higher sensitivity and lower background for more precise quantification. Furthermore, exploring the specific binding modes of this compound with different nucleic acid structures (e.g., G-quadruplexes, RNA hairpins) could provide deeper insights into their biological roles.
Live-Cell Imaging: The use of fluorescent dyes for live-cell imaging is a cornerstone of modern cell biology. nih.govpromega.comnih.govthermofisher.com While green fluorescent protein (GFP) and its derivatives are widely used, small-molecule fluorescent probes like this compound offer advantages in certain applications, such as lower phototoxicity and the ability to be introduced at specific time points. Research into optimizing the cell permeability and targeting of this compound derivatives could lead to powerful new tools for real-time visualization of cellular dynamics, such as tracking mitochondrial activity or monitoring changes in the cellular environment. nih.gov
Exploration of New Therapeutic and Theranostic Modalities
The unique photochemical properties of this compound and its ability to be incorporated into nanocarriers open up exciting possibilities in the realm of therapeutics and theranostics (the integration of therapy and diagnostics).
Photosensitizers in Photodynamic Therapy (PDT): Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, which upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that kill cancer cells. mdpi.comfrontiersin.orgnih.gov While compounds like Indocyanine Green (ICG) are currently being investigated for PDT, the similar triphenylmethane (B1682552) structure of this compound suggests its potential as a photosensitizer. oaepublish.comaacrjournals.org Future research should focus on evaluating the photophysical properties of this compound, such as its singlet oxygen quantum yield, and its efficacy in inducing cancer cell death upon photoirradiation.
Theranostic Nanosystems: Theranostic platforms aim to combine diagnostic imaging with targeted therapy. nih.govacs.orgfrontiersin.org Nanosystems incorporating this compound could be designed for this dual purpose. For instance, nanoparticles loaded with both this compound (for fluorescence imaging) and a chemotherapeutic drug could allow for the visualization of tumor accumulation and the simultaneous delivery of the therapeutic payload. The development of such nanosystems would require careful engineering to ensure biocompatibility, stability, and controlled drug release. acs.org
Contributions to Green Analytical Chemistry and Sustainable Chemical Practices
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important. This compound and its related compounds can contribute significantly to this paradigm shift in analytical chemistry.
Green Solvent Systems: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. rsc.orgorientjchem.orgmdpi.comresearchgate.net Solvents such as ethanol (B145695) and ethyl acetate (B1210297) are considered "greener" options for chromatographic techniques. The use of this compound as a dye in analytical methods that employ these sustainable solvents aligns with the principles of green analytical chemistry. lmaleidykla.lt For example, developing HPLC methods that use ethanol-water mobile phases for the separation and quantification of compounds stained with this compound would represent a significant step towards more sustainable analytical practices.
Ionic Liquids in Analysis: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low volatility and high thermal stability. conicet.gov.artandfonline.comresearchgate.netacs.org They offer unique solvation properties and can be tailored for specific applications. The use of this compound in analytical systems that employ ionic liquids as the solvent or as part of the separation matrix is a promising area of research. This could lead to the development of novel extraction and analysis methods with improved efficiency and reduced environmental impact.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Ethyl Green in laboratory settings?
Methodological Answer:
- Use quantitative ¹H NMR (qHNMR) to assess purity by integrating proton signals against an internal standard, ensuring minimal solvent interference .
- Employ High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and detect impurities. Cross-validate with Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups and hydrogen-bonding interactions, as demonstrated in solvent characterization studies .
- For structural dynamics, apply Density Functional Theory (DFT) simulations to predict intramolecular interactions and validate findings with experimental data .
Q. How can researchers optimize this compound’s solubility in aqueous or organic systems for experimental applications?
Methodological Answer:
- Perform solubility parameter calculations using the Hansen Solubility Parameters (HSP) model to identify compatible solvents (e.g., ethanol, ethyl acetate) .
- Design a Response Surface Methodology (RSM) experiment to test variables like temperature, solvent polarity, and cosolvent ratios. For example, a 60:40 ethyl lactate/water mixture enhanced caffeine solubility, a strategy adaptable for this compound .
Advanced Research Questions
Q. How can spectral overlap between this compound and co-stained dyes (e.g., propidium iodide) be resolved in fluorescence microscopy?
Methodological Answer:
- Use orthogonal detection methods such as time-resolved fluorescence or spectral unmixing algorithms to differentiate emission profiles .
- Validate with multivariate analysis (e.g., Principal Component Analysis) to isolate contributions from overlapping signals, as applied in multi-component phytochemical profiling .
Q. What experimental strategies mitigate this compound’s photodegradation during long-term imaging studies?
Methodological Answer:
- Conduct accelerated stability studies under controlled light and temperature conditions. Model degradation kinetics using the Arrhenius equation to predict shelf life, as done for solvent stability .
- Incorporate antioxidants (e.g., ascorbic acid) or UV-blocking mounting media to reduce oxidative damage, referencing protocols for light-sensitive compounds in histology .
Q. How do intermolecular interactions between this compound and biomolecules affect staining efficacy in fixed vs. live cells?
Methodological Answer:
- Perform molecular dynamics (MD) simulations with forcefields (e.g., OPLS-AA) to predict binding affinities and competitive interactions in cellular environments .
- Validate experimentally via competitive binding assays using fluorescence quenching or Surface Plasmon Resonance (SPR), comparing fixed (e.g., paraformaldehyde-treated) and live cell models .
Contradictory Data Analysis
Q. How should researchers address discrepancies in this compound’s reported binding constants across studies?
Methodological Answer:
- Systematically compare experimental conditions (pH, ionic strength, temperature) using meta-analysis frameworks . For example, variations in ethyl lactate’s H-bonding behavior under different dielectric constants highlight context-dependent results .
- Apply Bland-Altman plots to quantify bias between methodologies (e.g., spectrophotometry vs. isothermal titration calorimetry) and identify protocol-specific artifacts .
Experimental Design Considerations
Q. What statistical approaches ensure robust quantification of this compound’s localization in heterogeneous tissue samples?
Methodological Answer:
- Use hierarchical cluster analysis (HCA) to segment regions of interest based on staining intensity, referencing flavor compound clustering in grape cultivars .
- Validate with ANOVA and post-hoc tests (e.g., Tukey’s HSD) to assess spatial variability, ensuring adequate sample size (n ≥ 3 replicates per condition) .
Q. How can this compound’s environmental impact be assessed in lab waste streams?
Methodological Answer:
- Follow green chemistry principles : Replace chlorinated solvents with biodegradable alternatives (e.g., ethyl acetate) in extraction protocols, as validated by COSMO-RS computational models .
- Quantify toxicity using microbial bioassays (e.g., Vibrio fischeri luminescence inhibition) and compare with regulatory thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
